molecular formula C18H16OS2 B12591616 3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal CAS No. 647010-33-1

3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal

Cat. No.: B12591616
CAS No.: 647010-33-1
M. Wt: 312.5 g/mol
InChI Key: ASQDZARVBWDZRA-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal is an organic compound characterized by the presence of both phenyl and sulfanyl groups attached to a penta-2,4-dienal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal typically involves the condensation of appropriate aldehydes and thiols under controlled conditions. One common method involves the reaction of 4-phenylthio-2-butenal with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl and sulfanyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal exerts its effects involves interactions with various molecular targets. The compound’s sulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the conjugated dienal structure allows for interactions with nucleophilic sites in biological molecules, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal is unique due to the presence of both phenyl and sulfanyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

647010-33-1

Molecular Formula

C18H16OS2

Molecular Weight

312.5 g/mol

IUPAC Name

3-methylsulfanyl-5-phenyl-4-phenylsulfanylpenta-2,4-dienal

InChI

InChI=1S/C18H16OS2/c1-20-17(12-13-19)18(14-15-8-4-2-5-9-15)21-16-10-6-3-7-11-16/h2-14H,1H3

InChI Key

ASQDZARVBWDZRA-UHFFFAOYSA-N

Canonical SMILES

CSC(=CC=O)C(=CC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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